Comparative Physicochemical Property Analysis: Ethyl 6-cyclohexyl-6-oxohexanoate vs. Ethyl 6-oxo-6-phenylhexanoate
Direct quantitative experimental comparison of Ethyl 6-cyclohexyl-6-oxohexanoate with its phenyl analog is not available in the primary literature. The following is a class-level inference based on known computational predictions and the fundamental properties of cyclohexyl versus phenyl groups. The cyclohexyl group is predicted to significantly increase lipophilicity (LogP) and molecular volume, while also altering electronic effects on the adjacent ketone, which can influence reaction outcomes .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.78 (Predicted) |
| Comparator Or Baseline | Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3): 2.97 (Predicted) |
| Quantified Difference | Target is ~0.81 log units more lipophilic |
| Conditions | Predicted using ChemAxon algorithm |
Why This Matters
This predicted ~0.8 unit increase in lipophilicity suggests Ethyl 6-cyclohexyl-6-oxohexanoate would exhibit different solubility and membrane permeability profiles, which are critical considerations for designing synthetic routes or building blocks for bioactive molecules.
